molecular formula C13H18N2O B13940043 1-(2,4-Dimethylbenzoyl)piperazine

1-(2,4-Dimethylbenzoyl)piperazine

Cat. No.: B13940043
M. Wt: 218.29 g/mol
InChI Key: RTJBGSZAHQAEBK-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to a piperazine ring through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylphenyl)(piperazin-1-yl)methanone typically involves the reaction of 2,4-dimethylbenzoyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for (2,4-dimethylphenyl)(piperazin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

(2,4-Dimethylphenyl)(piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . By inhibiting MAGL, the compound can modulate the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)(piperazin-1-yl)methanone: Similar structure with a methoxy group instead of dimethyl groups.

    (2-Chlorophenyl)(piperazin-1-yl)methanone: Contains a chlorine atom instead of dimethyl groups.

    (4-Methylphenyl)(piperazin-1-yl)methanone: Has a single methyl group instead of two.

Uniqueness

(2,4-Dimethylphenyl)(piperazin-1-yl)methanone is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The dimethyl substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2,4-dimethylphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H18N2O/c1-10-3-4-12(11(2)9-10)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3

InChI Key

RTJBGSZAHQAEBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCNCC2)C

Origin of Product

United States

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